4-chloro-N-methylbutanamide
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Overview
Description
4-Chloro-N-methylbutanamide is a chemical compound with the molecular formula C5H10ClNO and a molecular weight of 135.59 g/mol . It belongs to the class of amides and is characterized by the presence of a chloro group attached to the fourth carbon of the butanamide chain. This compound is used in various fields including medical, environmental, and industrial research due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-methylbutanamide typically involves the reaction of 4-chlorobutyryl chloride with methylamine. The reaction is carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is typically purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-N-methylbutanamide undergoes various chemical reactions including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 4-hydroxy-N-methylbutanamide.
Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to form 4-chlorobutyric acid and methylamine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide under reflux conditions.
Major Products:
4-Hydroxy-N-methylbutanamide: Formed through nucleophilic substitution.
4-Chlorobutyric Acid and Methylamine: Formed through hydrolysis.
Scientific Research Applications
4-Chloro-N-methylbutanamide is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-chloro-N-methylbutanamide involves its interaction with specific molecular targets. The chloro group can participate in electrophilic interactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s biological activity and its effects on cellular pathways .
Comparison with Similar Compounds
4-Chloro-N-methoxy-N-methylbutanamide: Similar structure but with a methoxy group instead of a hydrogen on the amide nitrogen.
4-Chlorobutanamide: Lacks the methyl group on the amide nitrogen.
N-Methylbutanamide: Lacks the chloro group on the butanamide chain
Uniqueness: 4-Chloro-N-methylbutanamide is unique due to the presence of both a chloro group and a methyl group on the butanamide chain. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
4-chloro-N-methylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO/c1-7-5(8)3-2-4-6/h2-4H2,1H3,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJTYMCHTPYBMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65560-95-4 |
Source
|
Record name | 4-chloro-N-methylbutanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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